N1-Azido-spermine trihydrochloride

Click Chemistry Bioconjugation Polyamine Probes

Researchers requiring a polyamine-based, click-chemistry-ready spacer for ADC construction or PTS probe design face limited orthogonal options. N1-Azido-spermine trihydrochloride (CAS 1823475-98-4) addresses this with a terminal azide handle enabling CuAAC or SPAAC conjugation. - ≥98% purity ensures reproducible conjugation stoichiometry and minimizes azide-reactive impurities. - Trihydrochloride salt form guarantees aqueous solubility (≥100 mg/mL in H₂O) for seamless buffer compatibility. - Compact N1-azido modification preserves native-like polyamine transport system (PTS) recognition versus bulkier photoreactive analogs.

Molecular Formula C10H27Cl3N6
Molecular Weight 337.7 g/mol
Cat. No. B12392059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Azido-spermine trihydrochloride
Molecular FormulaC10H27Cl3N6
Molecular Weight337.7 g/mol
Structural Identifiers
SMILESC(CCNCCCN=[N+]=[N-])CNCCCN.Cl.Cl.Cl
InChIInChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H
InChIKeyOAAIMCTWMSESMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Azido-spermine trihydrochloride: Click Chemistry-Ready Polyamine Derivative for Conjugation Applications


N1-Azido-spermine trihydrochloride (CAS 1823475-98-4, synonym: Spermine(HHHN3) trihydrochloride) is a synthetic derivative of the naturally occurring polyamine spermine, featuring a terminal azide (-N3) functional group conjugated to the N1 position . This compound belongs to the class of azide-functionalized polyamines and serves primarily as a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules . Unlike unmodified spermine, which functions as an endogenous polyamine involved in cell growth and nucleic acid stabilization, this azide-bearing analog is specifically designed for bioconjugation applications including ADC linker construction, biomolecule labeling, and polyamine transport mechanism studies .

Why Unmodified Spermine Cannot Substitute for N1-Azido-spermine trihydrochloride in Conjugation Workflows


N1-Azido-spermine trihydrochloride cannot be substituted by unmodified spermine or non-azido polyamine analogs because the azide functional group provides a unique orthogonal reactivity handle that enables selective, bioorthogonal conjugation reactions absent in native polyamines . While natural spermine (C10H26N4) and its hydrochloride salts may exhibit comparable polyamine backbone interactions with nucleic acids or polyamine transport systems, they lack the terminal azide moiety required for click chemistry-driven bioconjugation, fluorescent labeling, affinity probe construction, or ADC linker assembly . Alternative polyamine analogs such as N1-acetylspermine, N1,N12-diethylspermine (BESpm), or N1,N11-diethylnorspermine (DENSpm) also do not contain azide functionality and therefore cannot participate in azide-alkyne cycloaddition reactions—a critical differentiator when the experimental objective requires covalent attachment to alkyne-modified payloads, surfaces, or reporter molecules [1].

Quantitative Differentiation Evidence for N1-Azido-spermine trihydrochloride Selection


Unique Azide Functionality Enables Click Chemistry Conjugation Not Possible with Unmodified Spermine

N1-Azido-spermine trihydrochloride contains a terminal azide group at the N1 position, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-containing molecules . In contrast, unmodified spermine (C10H26N4) and its common salt forms contain only primary and secondary amines with no azide moiety, rendering them incapable of participating in click chemistry reactions . This structural difference creates a binary functional distinction: N1-azido-spermine is click-competent, whereas native spermine is click-incompetent .

Click Chemistry Bioconjugation Polyamine Probes

Azide Position Specificity Differentiates N1-Azido-spermine from Alternative Polyamine Azide Regioisomers

N1-Azido-spermine trihydrochloride features the azide group specifically at the N1 terminal position of the spermine backbone, distinguishing it from other azido-spermine regioisomers . Alternative compounds such as N1,N4-bisazidospermine contain two azide groups at different positions, which alters conjugation stoichiometry, crosslinking potential, and polyamine transport recognition . Other photoreactive spermine derivatives such as N1-azidobenzamidino (ABA)-spermine and azidonitrobenzoyl (ANB)-spermine incorporate bulkier aromatic photoreactive groups rather than the compact aliphatic azide of N1-azido-spermine [1].

Regioselective Conjugation Polyamine Derivatives Structure-Activity

N1-Azido-spermine Serves as ADC Linker Scaffold with Polyamine Backbone Flexibility

N1-Azido-spermine trihydrochloride is classified and marketed as an ADC (antibody-drug conjugate) linker building block due to its polyamine backbone that provides a flexible, hydrophilic spacer between the azide conjugation handle and potential payload attachment points . Unlike simpler aliphatic azide linkers such as 6-azidohexanoic acid or PEG-azide derivatives, the spermine backbone contains multiple cationic amine groups that may enhance aqueous solubility and influence cellular uptake characteristics of the final conjugate . This contrasts with non-polyamine azide linkers that lack the polycationic character and potential polyamine transport system recognition of the spermine scaffold [1].

ADC Linker Antibody-Drug Conjugate Drug Delivery

High Purity Grade (≥98%) Reduces Side Reactions in Click Conjugation Workflows

Commercially available N1-Azido-spermine trihydrochloride is supplied with a documented purity specification of ≥98% as determined by HPLC or equivalent analytical methods . This purity grade exceeds typical research-grade spermine hydrochloride preparations which may range from 95-97% purity . The trihydrochloride salt form (molecular weight 337.72) provides defined stoichiometry and enhanced aqueous solubility compared to free base spermine, facilitating accurate solution preparation [1].

Purity Specification Quality Control Reproducibility

Trihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility

N1-Azido-spermine trihydrochloride is supplied as a precisely defined trihydrochloride salt with molecular weight 337.72 g/mol and molecular formula C10H27Cl3N6, enabling accurate molar calculations for conjugation stoichiometry . This contrasts with spermine free base (C10H26N4, MW 202.34) which requires conversion to a salt form for aqueous solubility but lacks defined counterion stoichiometry unless specifically prepared . The trihydrochloride salt form ensures consistent aqueous solubility across preparations, a critical parameter for reproducible click chemistry reactions in biological buffers .

Salt Form Solubility Formulation

Optimal Application Scenarios for N1-Azido-spermine trihydrochloride Based on Verified Differentiation Evidence


Synthesis of Polyamine-Containing Antibody-Drug Conjugate (ADC) Linkers

Use N1-Azido-spermine trihydrochloride as a click chemistry-ready ADC linker building block when the experimental design requires a polyamine-based spacer between the antibody and cytotoxic payload. The terminal azide group enables CuAAC or SPAAC conjugation to alkyne-modified antibodies or payloads, while the spermine backbone provides a flexible, hydrophilic polycationic spacer that differs fundamentally from PEG-based or simple aliphatic linkers . The trihydrochloride salt form ensures reproducible aqueous solubility during conjugation workflows .

Construction of Clickable Polyamine Probes for Polyamine Transport Mechanism Studies

Employ N1-Azido-spermine trihydrochloride as a precursor for synthesizing fluorescent or affinity probes targeting the polyamine transport system (PTS). The azide group enables post-uptake click conjugation to fluorescent alkynes or biotin-alkyne for visualization, pull-down, or proteomic identification of polyamine-binding proteins . Unlike bulkier photoreactive spermine derivatives such as ABA-spermine or ANB-spermine, the compact N1-azido modification may preserve more native-like recognition by the PTS .

Copper-Catalyzed or Copper-Free Click Bioconjugation with Alkyne-Modified Biomolecules

Utilize N1-Azido-spermine trihydrochloride in any CuAAC (copper-catalyzed) or SPAAC (copper-free, strain-promoted) azide-alkyne cycloaddition workflow requiring a polyamine-based azide component. The compound serves as the azide partner for alkyne-modified peptides, proteins, nucleic acids, or small molecules. The ≥98% purity specification reduces the likelihood of azide-reactive impurities that could compromise conjugation efficiency . The defined trihydrochloride salt stoichiometry ensures accurate molar calculations for optimized azide:alkyne ratios .

Polyamine-Backbone Spacer for Surface Functionalization and Biomaterial Modification

Apply N1-Azido-spermine trihydrochloride as a linker for functionalizing surfaces, nanoparticles, or biomaterials with polyamine character when click chemistry attachment to alkyne-modified substrates is required. The monofunctional N1 azide (vs. bisazido alternatives) ensures controlled, stoichiometric surface functionalization without unintended crosslinking or polymerization . The polycationic spermine backbone may confer distinct surface charge and biomolecule interaction properties compared to neutral PEG-based azide linkers .

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